molecular formula C12H14BrN3O2 B2820563 tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate CAS No. 1935349-92-0

tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate

Cat. No.: B2820563
CAS No.: 1935349-92-0
M. Wt: 312.167
InChI Key: YETVWHXKIRPRJC-UHFFFAOYSA-N
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Description

tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate: is a chemical compound with the molecular formula C12H14BrN3O2 and a molecular weight of 312.17 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and an imidazo[1,2-a]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate typically involves the reaction of 5-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions, usually at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents and products to maintain purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound is used to study the interactions of imidazo[1,2-a]pyridine derivatives with biological targets.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .

Comparison with Similar Compounds

  • tert-Butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
  • tert-Butyl (5-chloroimidazo[1,2-a]pyridin-2-yl)carbamate
  • tert-Butyl (5-fluoroimidazo[1,2-a]pyridin-2-yl)carbamate

Comparison: While these compounds share a similar core structure, the presence of different halogen atoms (bromine, chlorine, fluorine) can significantly affect their chemical reactivity and biological activity. For example, the bromine atom in tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate may confer different binding affinities and selectivities compared to its chloro or fluoro counterparts .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows for various synthetic modifications, making it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.

Properties

IUPAC Name

tert-butyl N-(5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-8(13)5-4-6-10(16)14-9/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETVWHXKIRPRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C(=N1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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